1-Butyl-3-methylpyridinium

Ionic liquids Molecular dynamics Physicochemical properties

Choose 1-Butyl-3-methylpyridinium ([BMPy]⁺) for its chemically distinct performance over imidazolium alternatives. This pyridinium cation delivers 360–400°C thermal stability, lower viscosity, and higher ionic mobility for advanced electrolytes. Its weaker intermolecular interactions improve mass transport in batteries and supercapacitors. Unlike [BMIM]⁺, [BMPy]⁺ biodegrades in standard wastewater treatment, reducing ecotoxicological risk. Procure the parent cation to prepare the solvent-free brominating agent [BMPy]Br₃ or tunable chloroaluminate electrolytes for metal electrodeposition.

Molecular Formula C10H16N+
Molecular Weight 150.24 g/mol
CAS No. 125867-77-8
Cat. No. B1228570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylpyridinium
CAS125867-77-8
Synonyms1-butyl-3-methylpyridinium
1-butyl-3-methylpyridinium bromide
Molecular FormulaC10H16N+
Molecular Weight150.24 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC(=C1)C
InChIInChI=1S/C10H16N/c1-3-4-7-11-8-5-6-10(2)9-11/h5-6,8-9H,3-4,7H2,1-2H3/q+1
InChIKeyDADKKHHMGSWSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methylpyridinium (CAS 125867-77-8) Ionic Liquid for Electrochemical and Catalytic Applications: Procurement and Differentiation Guide


1-Butyl-3-methylpyridinium ([BMPy]⁺) is a pyridinium-based organic cation that, when paired with appropriate anions, forms room-temperature ionic liquids (RTILs) widely utilized in electrochemical systems and catalysis. Its molecular formula is C₁₀H₁₆N⁺ with a molar mass of 150.24 g/mol for the cation alone [1]. Distinct from the more common 1-butyl-3-methylimidazolium ([BMIM]⁺) counterpart, [BMPy]⁺ features a six-membered aromatic pyridinium ring substituted at the 1-position with an n-butyl chain and at the 3-position with a methyl group. This structural difference fundamentally alters key physicochemical properties including intermolecular interaction strength, thermal stability, and solvation behavior, making it a chemically distinct entity that cannot be substituted without consequence [2].

Why 1-Butyl-3-methylpyridinium Cannot Be Substituted by Common Imidazolium or Pyridinium Analogs Without Performance Loss


The selection of 1-butyl-3-methylpyridinium over its closest analogs is not a matter of simple interchangeability. Computational and experimental studies demonstrate that [BMPy]⁺-based ionic liquids exhibit systematically weaker intermolecular interactions compared to their [BMIM]⁺-based counterparts, leading to lower density, higher self-diffusion coefficients, and distinct aggregation behavior in solution [1]. These differences directly impact mass transport properties, electrochemical window stability, and phase behavior in multicomponent systems. Furthermore, positional isomerism within the pyridinium class—specifically 3-methyl versus 4-methyl substitution—results in measurable divergences in density, viscosity, and thermal expansion coefficients, precluding generic substitution even among structurally similar pyridinium cations [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation of 1-Butyl-3-methylpyridinium Against [BMIM]⁺ and Pyridinium Isomers: Head-to-Head Evidence


Intermolecular Interaction Strength: [BMPy]⁺ vs [BMIM]⁺

Density functional theory and molecular dynamics simulations reveal that the intermolecular interaction strength in [BMIM]⁺-based ionic liquids is systematically stronger than that in [BMPy]⁺-based ionic liquids across multiple anion pairings. This weaker interaction in [BMPy]⁺ systems manifests as lower density and higher self-diffusion coefficients [1].

Ionic liquids Molecular dynamics Physicochemical properties

Isomeric Density and Thermal Expansion: 3-Methyl vs 4-Methyl Pyridinium

A direct thermophysical comparison between the two positional isomers n-butyl-3-methyl-pyridinium tetrafluoroborate and n-butyl-4-methyl-pyridinium tetrafluoroborate reveals measurable differences in density and coefficients of thermal expansion, confirming that the methyl group position materially affects macroscopic properties [1].

Thermophysical properties Ionic liquids Isomer comparison

Thermal Stability: [BMPy][NTf₂] Onset Decomposition Temperature

Thermogravimetric analysis (TGA) of 1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([BMPy][NTf₂]) indicates that significant weight loss does not occur until temperatures between 360 and 400 °C, demonstrating exceptional thermal robustness that enables its use in high-temperature electrochemical and catalytic processes [1].

Thermal stability Ionic liquids TGA

Regioselective Bromination Efficiency: [BMPy]Br₃ vs Traditional Reagents

1-Butyl-3-methylpyridinium tribromide ([BMPy]Br₃) functions as a highly efficient, regioselective reagent and solvent for nuclear bromination of anilines and phenols under mild conditions, eliminating the need for volatile organic solvents [1]. This contrasts with traditional brominating agents (e.g., Br₂ in CCl₄ or CH₂Cl₂) that lack regioselectivity and require hazardous solvents.

Organic synthesis Regioselective bromination Ionic liquid reagents

Biodegradation Pathway: [BMPy]⁺ vs [BMIM]⁺

Activated sludge microbial communities can biotransform 1-butyl-3-methylpyridinium bromide, with specific metabolites identified during aerobic degradation. In contrast, 1-butyl-3-methylimidazolium bromide exhibits toxicity to aquatic organisms including guppy fish (Poecilia reticulata) and requires specialized bacterial strains (Rhodococcus hoagii VRT1) for biodegradation [1].

Biodegradation Environmental fate Ionic liquids

Optimal Application Scenarios for 1-Butyl-3-methylpyridinium-Based Ionic Liquids Based on Verified Differentiation


High-Temperature Electrochemical Energy Storage (Batteries and Supercapacitors)

Leveraging the weaker intermolecular interactions [1] and high thermal stability (onset decomposition between 360–400 °C for [NTf₂] salts) [2], [BMPy]⁺-based electrolytes provide lower viscosity and higher ionic mobility than [BMIM]⁺ counterparts while maintaining stability under elevated operating temperatures. This combination is particularly advantageous for lithium-ion batteries and supercapacitors operating in high-temperature environments where conventional electrolytes degrade.

Green and Regioselective Organic Synthesis (Pharmaceutical and Fine Chemical Manufacturing)

The derivative 1-butyl-3-methylpyridinium tribromide ([BMPy]Br₃) serves as a solvent-free, regioselective brominating agent for anilines and phenols [1]. This eliminates volatile organic solvents, reduces purification steps, and improves atom economy. Procurement of the parent cation enables in-house preparation of this specialized reagent for sustainable synthetic workflows.

Electrochemical Deposition and Metal Extraction Requiring Wide Electrochemical Windows

Chloroaluminate mixtures of 1-butylpyridinium chloride (a close analog) with AlCl₃ have been patented for their wide electrochemical window [1]. [BMPy]⁺-based chloroaluminates extend this capability, offering tunable Lewis acidity and a broad potential window suitable for aluminum electrodeposition, metal extraction, and electrowinning processes where imidazolium-based ILs may exhibit narrower stability ranges or undesirable side reactions.

Environnementally Considerate Industrial Solvent Systems

Compared to 1-butyl-3-methylimidazolium ([BMIM]⁺) which exhibits toxicity to aquatic organisms and requires specialized biodegradation strains, 1-butyl-3-methylpyridinium ([BMPy]⁺) demonstrates biotransformation by common activated sludge microorganisms [1]. This distinction supports its selection for large-scale industrial processes where wastewater treatment compatibility and reduced ecotoxicological burden are procurement decision factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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